4-tert-Butyl-3,6-dichloropyridazine

Medicinal Chemistry ADME Properties Physicochemical Profiling

Prioritize 4-tert-Butyl-3,6-dichloropyridazine for regioselective SNAr reactions. The 4-tert-butyl group provides steric bias and higher lipophilicity (LogP 2.59) vs. 3,6-dichloropyridazine. Essential for replicating patented TRβ agonist and DGAT1 inhibitor syntheses.

Molecular Formula C8H10Cl2N2
Molecular Weight 205.08 g/mol
CAS No. 22808-29-3
Cat. No. B024430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butyl-3,6-dichloropyridazine
CAS22808-29-3
Synonyms3,6-Dichloro-4-tert-butylpyridazine;  3,6-Dichloro-4-(1,1-dimethylethyl)pyridazine
Molecular FormulaC8H10Cl2N2
Molecular Weight205.08 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NN=C1Cl)Cl
InChIInChI=1S/C8H10Cl2N2/c1-8(2,3)5-4-6(9)11-12-7(5)10/h4H,1-3H3
InChIKeyDTUZXHRABOWYAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butyl-3,6-dichloropyridazine (CAS 22808-29-3): Core Identity and Baseline for Chemical Sourcing


4-tert-Butyl-3,6-dichloropyridazine (CAS 22808-29-3) is a halogenated pyridazine derivative with the molecular formula C₈H₁₀Cl₂N₂ and a molecular weight of 205.08 g/mol . Characterized by two reactive chlorine atoms at the 3- and 6-positions and a sterically bulky tert-butyl group at the 4-position [1], this compound serves primarily as a versatile building block in organic synthesis [2]. Its notified physicochemical properties include a predicted boiling point of 297.3±35.0 °C and a LogP of 2.59, indicating significant lipophilicity [3]. This evidence guide delineates its verifiable differentiation from alternative pyridazine scaffolds for procurement decisions.

Why Generic 3,6-Dichloropyridazine Cannot Substitute 4-tert-Butyl-3,6-dichloropyridazine in Targeted Synthesis


Substituting 4-tert-Butyl-3,6-dichloropyridazine (CAS 22808-29-3) with the more common 3,6-dichloropyridazine (CAS 141-30-0) is not scientifically equivalent. The presence of the 4-tert-butyl group fundamentally alters the compound's lipophilicity (LogP 2.59 vs. LogP 1.2 for the parent) and its steric environment, which dictates regioselectivity in subsequent nucleophilic aromatic substitution (SNAr) reactions [1]. As established in structure-activity relationship (SAR) studies, modifications to the pyridazine core, such as alkylation at the 4-position, can dramatically shift biological target engagement [2]. Furthermore, the 4-tert-butyl group is a critical pharmacophore in downstream intermediates for TRβ agonists and DGAT1 inhibitors, as outlined in recent medicinal chemistry patents [3][4]. Simply substituting with a non-alkylated pyridazine would introduce a divergent synthetic pathway and is unlikely to yield the same target molecule or activity profile.

Quantitative Differentiation Evidence for 4-tert-Butyl-3,6-dichloropyridazine vs. Alternative Pyridazine Scaffolds


Lipophilicity: Elevated LogP Confers Differential Partitioning and Bioavailability Potential

4-tert-Butyl-3,6-dichloropyridazine demonstrates significantly enhanced lipophilicity compared to its unsubstituted parent compound, 3,6-dichloropyridazine, a critical factor influencing membrane permeability and passive diffusion in both biological and environmental applications. The measured LogP for the target compound is 2.59 [1], which represents a substantial increase over the reported LogP of ~1.2 for 3,6-dichloropyridazine [2]. This differential property can be exploited to modulate the absorption, distribution, metabolism, and excretion (ADME) profiles of derived compounds.

Medicinal Chemistry ADME Properties Physicochemical Profiling

Regioselective SNAr Reactivity: Steric Shielding Dictates Synthetic Outcomes

The presence of the bulky tert-butyl group at the 4-position is not merely a lipophilicity-enhancing element; it actively directs subsequent nucleophilic aromatic substitution (SNAr) reactions. In contrast to the symmetrical 3,6-dichloropyridazine where both chlorine atoms are electronically equivalent, the 4-tert-butyl substituent creates a sterically hindered environment that differentiates the two chlorine atoms [1]. This steric bias enables selective mono-substitution at the less hindered position in the first synthetic step, a regioselectivity that is impossible to achieve with the unsubstituted parent compound [2].

Organic Synthesis Nucleophilic Substitution Regioselectivity

Scaffold Utility: A Validated Intermediate in Patented TRβ Agonist Synthesis

The target compound has been explicitly utilized as a key synthetic intermediate (designated 1-1) in the patented synthesis of a series of substituted pyridazinones, which function as selective thyroid hormone receptor beta (TRβ) agonists [1]. The patent details the preparation of 3,6-dichloro-4-tert-butylpyridazine on a 0.1 mol scale, achieving a yield suitable for further elaboration [2]. This specific role as an intermediate is not documented for the simpler 3,6-dichloropyridazine in this context, highlighting the structural requirement of the 4-tert-butyl group for the subsequent synthetic steps leading to the final, active pharmaceutical agent [3].

Medicinal Chemistry Thyroid Hormone Receptor Patent Literature

Industrial Application as a Corrosion Inhibitor

Beyond its role as a pharmaceutical intermediate, 4-tert-Butyl-3,6-dichloropyridazine has been specifically identified as functioning as a corrosion inhibitor due to its ability to form protective layers on metal surfaces . This property is distinct from the more general use of other pyridazine derivatives and is likely attributable to the unique combination of the electron-rich aromatic ring, the electron-withdrawing chlorine atoms for surface anchoring, and the hydrophobic tert-butyl group for creating a barrier layer. This provides a clear, application-based differentiation for procurement in industrial materials science contexts, where simpler pyridazines may lack this specific performance characteristic .

Materials Science Corrosion Inhibition Surface Chemistry

Validated Application Scenarios for 4-tert-Butyl-3,6-dichloropyridazine Based on Quantitative Differentiation Evidence


Synthesis of Selective Thyroid Hormone Receptor Beta (TRβ) Agonists

Procurement of 4-tert-Butyl-3,6-dichloropyridazine is essential for research groups aiming to replicate or build upon the patented synthesis of TRβ agonists described in CN112645936A/B. The compound is a specifically named intermediate (1-1) in these patents, and the 4-tert-butyl group is a key structural feature for the final compounds' activity [1]. Use of an alternative, non-alkylated pyridazine would lead to a different, and likely inactive, compound series. This application is supported by the patent literature that explicitly uses this compound [2].

Modular Synthesis of Asymmetrically Substituted Pyridazines

In medicinal chemistry and agrochemical discovery, the regioselective installation of functional groups is paramount. 4-tert-Butyl-3,6-dichloropyridazine should be prioritized when a synthetic route requires a sterically biased, dichlorinated pyridazine core for sequential SNAr reactions. The tert-butyl group's steric bulk directs the first substitution, enabling the synthesis of complex, asymmetrical structures with higher purity and fewer steps than would be possible with the symmetrical 3,6-dichloropyridazine [1]. This is a class-level advantage based on well-established principles of steric control in heterocyclic chemistry [2].

Development of Corrosion Inhibitors for Industrial Applications

For industrial research focused on developing new anti-corrosion coatings or additives, 4-tert-Butyl-3,6-dichloropyridazine is a differentiated candidate for testing. It has been specifically cited for its ability to form protective layers on metal surfaces, a property that likely stems from its unique physicochemical profile [1]. This provides a direct, application-specific reason to procure this compound over other pyridazines for materials science applications [2].

Targeted Lead Optimization Where LogP Modulation is Critical

In drug discovery programs, fine-tuning lipophilicity is a common strategy to improve a lead compound's ADME properties. 4-tert-Butyl-3,6-dichloropyridazine offers a direct way to introduce a lipophilic (LogP 2.59) building block compared to the more polar 3,6-dichloropyridazine (LogP ~1.2) [1]. This makes it a superior choice for projects aiming to increase membrane permeability or alter the volume of distribution of a compound series, as supported by its calculated physicochemical properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-tert-Butyl-3,6-dichloropyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.